molecular formula C17H19N5OS B2482225 N-(1-Cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide CAS No. 1385434-81-0

N-(1-Cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2482225
CAS RN: 1385434-81-0
M. Wt: 341.43
InChI Key: FVBOVKRBIVXCLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been achieved through various methods. Elemental sulfur-promoted oxidative cyclization reactions are developed for the efficient synthesis of substituted imidazo[1,2-a]pyridines, utilizing 2-aminopyridines and aldehydes under metal- and base-free conditions (Tan et al., 2018). Additionally, copper-catalyzed dicarbonylation processes with N,N-disubstituted acetamide or acetone using molecular oxygen have been described for synthesizing carbonyl imidazo[1,2-a]pyridines (Wang et al., 2015).

Molecular Structure Analysis

Imidazo[1,2-a]pyridine derivatives exhibit varied molecular structures, often elucidated using X-ray diffraction and theoretical calculations. The structure of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, a closely related compound, has been characterized, demonstrating the importance of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces in stabilizing the molecule (Dong-Mei Chen et al., 2021).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions, including iodine-catalyzed regioselective thiolation using sulfonyl hydrazides as a thiol surrogate, resulting in a library of 3-sulfanylimidazopyridines (Organic & biomolecular chemistry, 2015). These methodologies highlight the versatility and reactivity of these compounds in functional group modifications.

Scientific Research Applications

Antimicrobial Properties

N-(1-Cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide and its derivatives have been synthesized with a focus on their potential as antimicrobial agents. Research has demonstrated promising results for these compounds against both bacterial and fungal strains. For instance, the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety has shown notable in vitro antibacterial and antifungal activities, indicating their potential use as antimicrobial agents (Darwish et al., 2014; Azab et al., 2013). These studies highlight the utility of such compounds in addressing microbial resistance by targeting various microbial species.

Antiulcer Activity

The substituted imidazo[1,2-a]pyridines, a class of compounds related to N-(1-Cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide, have been identified as potential antiulcer agents. They exhibit gastric antisecretory and cytoprotective properties without being histamine (H2) receptor antagonists or prostaglandin analogues. This suggests a novel mechanism involving the inhibition of the H+/K+-ATPase enzyme, which could offer a new therapeutic avenue for ulcer treatment (Kaminski et al., 1985).

Synthesis and Evaluation as Glutaminase Inhibitors

Compounds structurally related to N-(1-Cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide have been explored for their role as glutaminase inhibitors, with specific focus on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs. These studies have been instrumental in identifying compounds with potent inhibitory effects on kidney-type glutaminase (GLS), presenting an opportunity for therapeutic intervention in cancer metabolism (Shukla et al., 2012).

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-17(12-18,13-5-6-13)21-15(23)11-24-16-20-8-9-22(16)10-14-4-2-3-7-19-14/h2-4,7-9,13H,5-6,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBOVKRBIVXCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CSC2=NC=CN2CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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